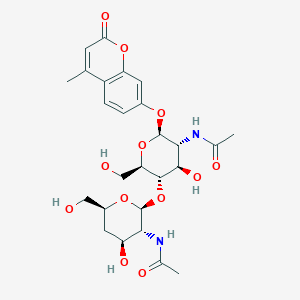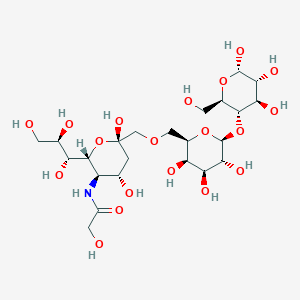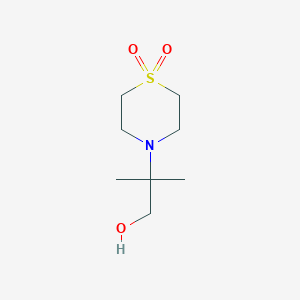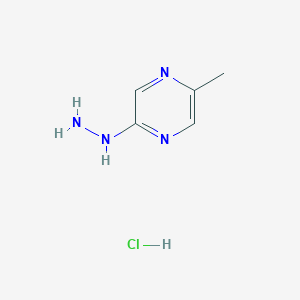
4-Methylumbelliferyl 4-deoxychitobiose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylumbelliferyl 4-deoxychitobiose is a fluorescent substrate used primarily to detect the activity of chitinase. This compound is a chromogenic substrate that provides a fluorescence response upon hydrolysis, making it valuable in diagnostic applications . It is widely used in research and development due to its ability to provide accurate and sensitive measurements of enzymatic activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 4-deoxychitobiose involves multiple steps. One common method includes the glycosylation of 4-methylumbelliferone with a protected chitobiose derivative. The reaction typically requires the use of a glycosyl donor and an acceptor, along with a catalyst to facilitate the glycosidic bond formation . The reaction conditions often involve anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. High-purity reagents and advanced purification techniques, such as chromatography, are employed to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylumbelliferyl 4-deoxychitobiose undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis reaction is particularly significant as it is the basis for its use as a fluorescent substrate .
Common Reagents and Conditions
Hydrolysis: Typically involves the use of chitinase or other glycosidases under aqueous conditions.
Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Involves nucleophilic substitution reactions using appropriate nucleophiles under controlled conditions.
Major Products Formed
Hydrolysis: Produces 4-methylumbelliferone and 4-deoxychitobiose.
Oxidation: Results in the formation of oxidized derivatives of the compound.
Substitution: Leads to the formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methylumbelliferyl 4-deoxychitobiose has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study enzyme kinetics and mechanisms.
Biology: Employed in the detection and quantification of chitinase activity in various biological samples.
Medicine: Utilized in diagnostic assays to detect chitinase activity, which can be indicative of certain diseases.
Industry: Applied in the development of enzyme-based assays for quality control and research purposes
Wirkmechanismus
The mechanism of action of 4-Methylumbelliferyl 4-deoxychitobiose involves its hydrolysis by chitinase, resulting in the release of 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be measured to determine the activity of chitinase in a sample . The compound targets the active site of chitinase, where it undergoes enzymatic cleavage, leading to the production of a fluorescent signal .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylumbelliferone: A coumarin derivative used as a fluorescent probe and inhibitor of hyaluronan synthesis.
4-Methylumbelliferyl glucuronide: A metabolite of 4-methylumbelliferone with bioactive properties.
4-Methylumbelliferyl N-acetyl-β-D-glucosaminide: Another fluorescent substrate used to detect glycosidase activity.
Uniqueness
4-Methylumbelliferyl 4-deoxychitobiose is unique due to its specific application in detecting chitinase activity. Its ability to provide a fluorescence response upon hydrolysis makes it highly valuable in diagnostic and research applications. Unlike other similar compounds, it is specifically designed to interact with chitinase, providing accurate and sensitive measurements .
Eigenschaften
Molekularformel |
C26H34N2O12 |
|---|---|
Molekulargewicht |
566.6 g/mol |
IUPAC-Name |
N-[(2S,3R,4S,6S)-2-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C26H34N2O12/c1-11-6-20(34)38-18-8-14(4-5-16(11)18)36-26-22(28-13(3)32)23(35)24(19(10-30)39-26)40-25-21(27-12(2)31)17(33)7-15(9-29)37-25/h4-6,8,15,17,19,21-26,29-30,33,35H,7,9-10H2,1-3H3,(H,27,31)(H,28,32)/t15-,17-,19+,21+,22+,23+,24+,25-,26+/m0/s1 |
InChI-Schlüssel |
NQRTVUOPTVJKEX-ZJUJEERDSA-N |
Isomerische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H](C[C@H](O4)CO)O)NC(=O)C)O)NC(=O)C |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(CC(O4)CO)O)NC(=O)C)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-(3'-Chloro-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyrimidine](/img/structure/B12851184.png)
![1-[2-(5-Pyrimidinyl)phenyl]ethanone](/img/structure/B12851187.png)



![Tert-butyl (2S,3R)-3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate](/img/structure/B12851210.png)
![3-[(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl)thio]-propanoic acid](/img/structure/B12851214.png)
![[2-[[4-(2-amino-2-sulfanylideneethyl)-N-[[2-(sulfanylcarbonylamino)phenyl]methyl]anilino]methyl]phenyl]carbamothioic S-acid](/img/structure/B12851221.png)
